
3,5-Difluoro-L-tyrosine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-L-tyrosine Hydrochloride is a fluorinated analog of the amino acid tyrosine. It is known for its resistance to tyrosinase, an enzyme that catalyzes the oxidation of tyrosine. This compound is used in various scientific research applications, particularly in the study of protein tyrosine phosphatases (PTPs) due to its ability to mimic the natural substrate of these enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-L-tyrosine Hydrochloride typically involves the fluorination of L-tyrosine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 3 and 5 positions of the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-L-tyrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent tyrosine compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.
Major Products
The major products formed from these reactions include various fluorinated derivatives and quinone compounds, which can be further utilized in biochemical studies .
Applications De Recherche Scientifique
3,5-Difluoro-L-tyrosine Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of fluorinated peptides and proteins.
Biology: It is used to study the substrate specificity of protein tyrosine phosphatases.
Industry: Used in the development of fluorinated materials with enhanced properties
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-L-tyrosine Hydrochloride involves its interaction with protein tyrosine phosphatases. It binds to the active site of these enzymes, mimicking the natural substrate tyrosine. This interaction allows researchers to study the enzyme’s specificity and activity in detail .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-L-tyrosine: Another fluorinated analog of tyrosine, but with only one fluorine atom.
5-Fluoro-L-tyrosine: Similar to 3,5-Difluoro-L-tyrosine but with a single fluorine substitution at the 5 position.
Propriétés
Formule moléculaire |
C9H10ClF2NO3 |
|---|---|
Poids moléculaire |
253.63 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9F2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m0./s1 |
Clé InChI |
JXNQHHQMEPZGDH-FJXQXJEOSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


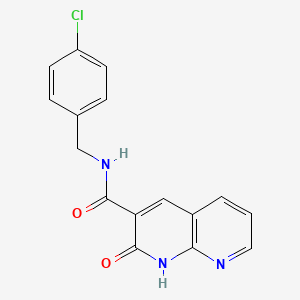
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
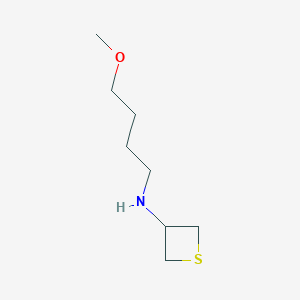
![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)
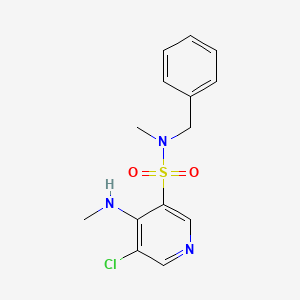

![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)

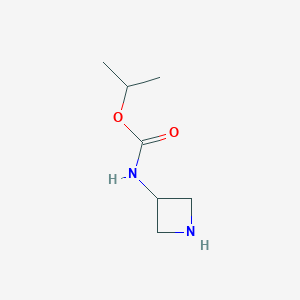
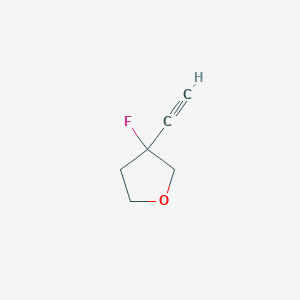
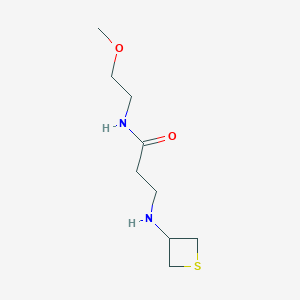
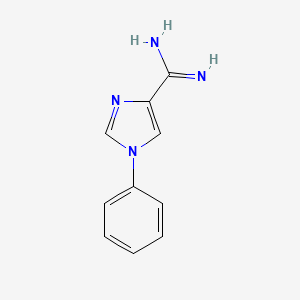
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
